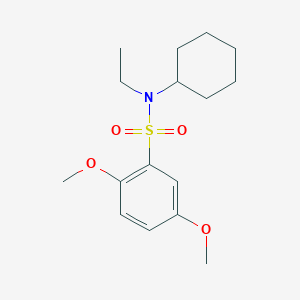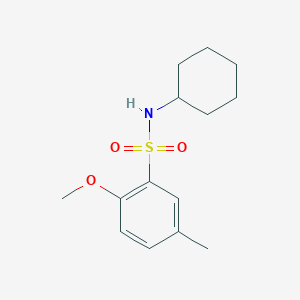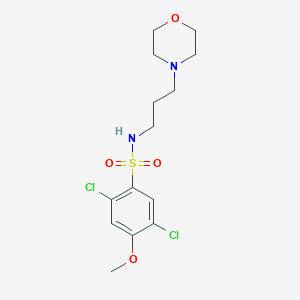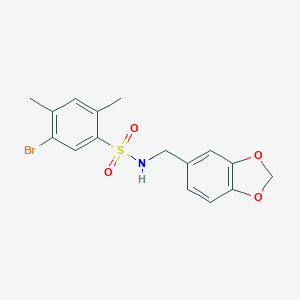
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as MQC, is a chemical compound that belongs to the family of quinoline-2-carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells, such as metal ions or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in cellular signaling pathways, gene expression, and protein function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes that play a key role in a variety of cellular processes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments is its selectivity for specific target molecules, such as metal ions or enzymes. This selectivity allows for more precise and accurate measurements of these molecules in cells and tissues.
However, there are also some limitations to using this compound in lab experiments. For example, its fluorescent properties can be affected by various environmental factors, such as pH and temperature, which can make it difficult to obtain consistent and reproducible results.
Orientations Futures
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of interest is the development of new fluorescent probes based on this compound for the detection of other target molecules in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to yield this compound.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has been shown to selectively bind to these metal ions, resulting in a fluorescence emission that can be easily detected and quantified.
In addition, this compound has also been studied for its potential applications in the development of new drugs for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propriétés
Formule moléculaire |
C19H15NO3 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13-6-8-15(9-7-13)18(21)12-23-19(22)17-11-10-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3 |
Clé InChI |
KJVNEWAKZITXLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)










![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
